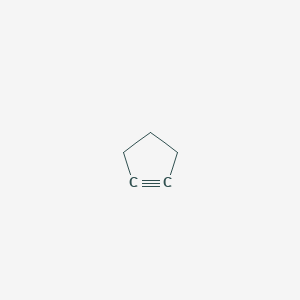

Cyclopentyne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopentyne is a cycloalkyne containing five carbon atoms in the ring. Due to the ideal bond angle of 180° at each atom of the alkyne but the structural requirement that the bonds form a ring, this chemical is a highly strained structure, and the triple bond is highly reactive . The chemical formula for this compound is C₅H₆ .

Vorbereitungsmethoden

Chemists employ various methods for the synthesis of cyclopentyne, with the chosen method often depending on the specific requirements of the intended application. One popular method is through the elimination of haloalkanes, where a cyclopentyl dihalide undergoes elimination to form this compound . In the first step, a cyclopentyl dihalide is treated with a base to initiate the elimination process. In the next step, the elimination process results in the formation of a carbon-carbon triple bond, yielding this compound .

Analyse Chemischer Reaktionen

Cyclopentyne is highly reactive due to the ring strain from the five-membered structure and the presence of a carbon-carbon triple bond . It readily participates in addition reactions, making it a valuable compound in synthetic organic chemistry . The triple bond easily undergoes both [2+2] and [4+2] cycloaddition reactions . Unlike benzyne, which undergoes a [2+2] addition with loss of stereochemistry at the alkene partner, this compound reacts with alkenes with retention of geometry of the partner . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .

Wissenschaftliche Forschungsanwendungen

Cyclopentyne’s remarkable reactivity and properties have enabled its use in several applications, particularly within the realm of synthetic organic chemistry . It serves as an intermediate in the synthesis of complex organic compounds, often lending its structure to create more intricate chemical architectures . One primary application is in the field of pharmaceuticals, where this compound and its derivatives can serve as key components in the synthesis of a variety of drugs . Additionally, this compound has made a considerable impact on scientific research, particularly in organic synthesis and material science . Its reactive nature allows it to form a wide array of complex structures, making it a valuable tool in synthetic methodologies .

Wirkmechanismus

The mechanism by which cyclopentyne exerts its effects is primarily through its highly reactive triple bond. The triple bond easily undergoes cycloaddition reactions, forming new bonds and structures . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .

Vergleich Mit ähnlichen Verbindungen

Cyclopentyne is less stable than its six-membered counterpart, cyclohexyne, due to the reduced ring strain in the latter . Unlike benzyne, which undergoes a [2+2] addition with loss of stereochemistry at the alkene partner, this compound reacts with alkenes with retention of geometry of the partner . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .

Similar compounds include:

- Cyclohexyne

- Benzyne

- Cyclooctyne

This compound’s unique reactivity and properties make it a valuable compound in synthetic organic chemistry and scientific research .

Eigenschaften

CAS-Nummer |

1120-58-7 |

|---|---|

Molekularformel |

C5H6 |

Molekulargewicht |

66.10 g/mol |

IUPAC-Name |

cyclopentyne |

InChI |

InChI=1S/C5H6/c1-2-4-5-3-1/h1-3H2 |

InChI-Schlüssel |

CPGPQFYAGKHQTB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC#CC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)

![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)